molecular formula C23H32O2 B1667003 7-(3,5-Ditert-butylphenyl)-3-methylocta-2,4,6-trienoic acid CAS No. 178600-20-9

7-(3,5-Ditert-butylphenyl)-3-methylocta-2,4,6-trienoic acid

Cat. No. B1667003
M. Wt: 340.5 g/mol
InChI Key: JMPZTWDLOGTBPM-OUQSKUGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ALRT 1550 is a retinoic acid agent (RAR) agonist potentially for the treatment of cervical carcinoma.

Scientific Research Applications

Synthesis and Characterization

The compound 7-(3,5-Ditert-butylphenyl)-3-methylocta-2,4,6-trienoic acid, known as ALRT1550, has been studied for its synthesis and characterization. ALRT1550 is an exceptionally potent antiproliferative agent undergoing phase I/II clinical trials for acute chemotherapy. The syntheses of labeled homologues of ALRT1550, specifically [(13)CD(3)]ALRT1550 and [(3)H]ALRT1550, are detailed. The novel methodology involved in the preparation of these homologues, especially the site-specific tritium labeling of the tert-butyl group, is noteworthy. The binding affinity of ALRT1550 to retinoic acid receptors, its saturation binding, Scatchard analysis, and competition binding values in relation to known retinoids have been described, providing a comprehensive understanding of its interaction with retinoic acid receptors and its potential as a therapeutic agent (Bennani et al., 1998).

Therapeutic Applications

ALRT1550 has also been highlighted for its significant therapeutic potential. As a retinoic acid receptor (RAR) active retinoid, ALRT1550 showcases exceptional potency in both competitive binding and cotransfection assays. It is identified as the most potent antiproliferative retinoid known to date, underscoring its implications for the treatment of certain cancers. The discovery of ALRT1550 and its properties mark a significant advance in the field of cancer therapeutics, emphasizing its potential in the medical field (Zhang et al., 1996).

properties

CAS RN

178600-20-9

Product Name

7-(3,5-Ditert-butylphenyl)-3-methylocta-2,4,6-trienoic acid

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

IUPAC Name

(2E,4E,6E)-7-(3,5-ditert-butylphenyl)-3-methylocta-2,4,6-trienoic acid

InChI

InChI=1S/C23H32O2/c1-16(12-21(24)25)10-9-11-17(2)18-13-19(22(3,4)5)15-20(14-18)23(6,7)8/h9-15H,1-8H3,(H,24,25)/b10-9+,16-12+,17-11+

InChI Key

JMPZTWDLOGTBPM-OUQSKUGOSA-N

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(\C)/C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C

SMILES

CC(=CC(=O)O)C=CC=C(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid
ALRT 1550
ALRT-1550
ALRT1550
LG 100567
LG-100567
LG100567

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(3,5-Ditert-butylphenyl)-3-methylocta-2,4,6-trienoic acid
Reactant of Route 2
7-(3,5-Ditert-butylphenyl)-3-methylocta-2,4,6-trienoic acid
Reactant of Route 3
7-(3,5-Ditert-butylphenyl)-3-methylocta-2,4,6-trienoic acid
Reactant of Route 4
7-(3,5-Ditert-butylphenyl)-3-methylocta-2,4,6-trienoic acid
Reactant of Route 5
7-(3,5-Ditert-butylphenyl)-3-methylocta-2,4,6-trienoic acid
Reactant of Route 6
7-(3,5-Ditert-butylphenyl)-3-methylocta-2,4,6-trienoic acid

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